molecular formula C12H12I3N3O5 B13769967 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid CAS No. 59017-39-9

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid

Cat. No.: B13769967
CAS No.: 59017-39-9
M. Wt: 658.95 g/mol
InChI Key: PDXKTSSZEZWKPA-UHFFFAOYSA-N
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Description

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amino, hydroxyethyl, and triiodobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to introduce the triiodo substituents. Subsequent steps involve the introduction of the aminoacetyl and hydroxyethyl groups through nucleophilic substitution and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its iodine content also makes it particularly valuable in medical imaging and diagnostic applications .

Properties

CAS No.

59017-39-9

Molecular Formula

C12H12I3N3O5

Molecular Weight

658.95 g/mol

IUPAC Name

3-[(2-aminoacetyl)amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C12H12I3N3O5/c13-7-5(11(21)17-1-2-19)8(14)10(18-4(20)3-16)9(15)6(7)12(22)23/h19H,1-3,16H2,(H,17,21)(H,18,20)(H,22,23)

InChI Key

PDXKTSSZEZWKPA-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CN)I)C(=O)O)I

Origin of Product

United States

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